molecular formula C16H13F4NO2 B2957748 N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1105210-13-6

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2957748
CAS No.: 1105210-13-6
M. Wt: 327.279
InChI Key: YMDJZLSOOABHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a fluorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” typically involves the following steps:

    Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.

    Coupling with benzamide: The intermediate is then coupled with a benzamide derivative that contains a trifluoromethyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the benzamide to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-(4-bromophenoxy)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-(4-methylphenoxy)ethyl)-2-(trifluoromethyl)benzamide

Uniqueness

“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDJZLSOOABHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.